molecular formula C20H23NO3 B5704318 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer B5704318
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: PNUXVLAQOPONGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline (DEBT) is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. DEBT has been extensively studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

The mechanism of action of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed that 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. In Alzheimer's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of beta-secretase, which is responsible for the formation of beta-amyloid plaques. In Parkinson's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. In depression research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of serotonin and dopamine in the brain by inhibiting the reuptake of these neurotransmitters.
Biochemical and Physiological Effects:
2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In depression research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of serotonin and dopamine in the brain and improve mood.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used in a wide range of assays. However, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for research on 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline. In cancer research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives with improved potency and selectivity. In Alzheimer's disease research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-based drugs that can cross the blood-brain barrier. In Parkinson's disease research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-based drugs that can target specific signaling pathways involved in the disease. In depression research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-based drugs with fewer side effects and improved efficacy.
Conclusion:
In conclusion, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a promising chemical compound that has potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways in the body. 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, but it also has some limitations. Future research on 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline could lead to the development of novel drugs for the treatment of cancer, Alzheimer's disease, Parkinson's disease, and depression.

Synthesemethoden

2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized by the condensation reaction of 3,4-diethoxybenzoyl chloride with tetrahydroisoquinoline in the presence of a base. The reaction yields 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline as a white crystalline solid with a melting point of 125-127°C.

Wissenschaftliche Forschungsanwendungen

2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and depression. In cancer research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the formation of beta-amyloid plaques, which are the hallmark of the disease. In Parkinson's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect dopaminergic neurons from oxidative stress. In depression research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of serotonin and dopamine in the brain.

Eigenschaften

IUPAC Name

(3,4-diethoxyphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-3-23-18-10-9-16(13-19(18)24-4-2)20(22)21-12-11-15-7-5-6-8-17(15)14-21/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUXVLAQOPONGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-diethoxyphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.